5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound with the molecular formula C₉H₇NO₄. It is known for its unique structure, which includes a benzoxazine ring fused with a methoxy group.
Mechanism of Action
Mode of Action
The exact mode of action of 5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione is currently unknown . Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as human leucocyte elastase and C1r serine protease, acting as an inhibitor . These interactions are crucial for understanding the compound’s potential therapeutic applications, particularly in the treatment of diseases involving these enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In breast cancer cell lines MCF-7 and HCC1954, the compound has shown differential biological activity, inhibiting cell proliferation with an IC50 ranking from 3.1 to 95 μM . This inhibition is indicative of its potential as an antitumor agent, influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s structure allows it to bind to specific sites on enzymes, inhibiting their activity and altering gene expression . This mechanism is essential for its role as an inhibitor of human leucocyte elastase and C1r serine protease, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under dry, room temperature conditions, ensuring its efficacy in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its safe application in therapeutic settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These factors ensure that the compound reaches specific compartments or organelles, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-6-methoxybenzoic acid with phosgene or triphosgene under controlled conditions . The reaction proceeds through the formation of an intermediate isatoic anhydride, which then cyclizes to form the desired benzoxazine-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxazine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, quinones, and reduced derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione
- 6-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione
- 5-Ethyl-1H-benzo[d][1,3]oxazine-2,4-dione
- 5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione
Uniqueness
5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to its specific methoxy substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methoxy-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)8(11)14-9(12)10-5/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGBTDENGRWRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444329 | |
Record name | 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67765-42-8 | |
Record name | 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxyisatoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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